Cas no 19879-06-2 (8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)-)

8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)- structure
19879-06-2 structure
Product name:8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)-
CAS No:19879-06-2
MF:C22H20O10
MW:444.388207435608
CID:154875

8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)- Chemical and Physical Properties

Names and Identifiers

    • 8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)-
    • 8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dim
    • Antibiotic WR 141
    • (3aS)-7,8,12,15syn-Tetrahydroxy-5c,9c-dimethyl-(3ar,13bc)-3,3a,5,8,11,13b-hexahydro-9H-8t,11t-aethano-furo[3,2-c]isochromeno[7,6-g]isochromen-2,6,13-trion
    • (3aS)-7,8,12,15syn-tetrahydroxy-5c,9c-dimethyl-(3ar,13bc)-3,3a,5,8,11,13b-hexahydro-9H-8t,11t-ethano-furo[3,2-c]isochromeno[7,6-g]isochromene-2,6,13-trione
    • Antibiotic WR-141
    • granaticin
    • Granaticin A
    • Granatomycin C
    • Litmomycin
    • WR-141
    • (3aS,15R)-3,3aβ,5,8,11,13bβ-Hexahydro-7,8,12,15-tetrahydroxy-5β,9β-dimethyl-8α,11α-ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione
    • WR 141
    • Litomycin
    • (1R,7S,11S,19S,20R,23R)-3,17,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.0(2,18).0(4,16).0(6,14).0(7,11)]tricosa-2(18),3,6(14),16-tetraene-5,9,15-trione
    • NSC 77038
    • Granatcin-A
    • Inchi: 1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,26,28-29H,3-4H2,1-2H3
    • InChI Key: QBQXQYSJPWXZJL-UHFFFAOYSA-N
    • SMILES: O=C1C2C(C)OC3C(C=2C(=O)C2C1=C(C1C4(C(CC(OC4C)C=1C=2O)O)O)O)OC(=O)C3

Computed Properties

  • Exact Mass: 444.10600
  • Monoisotopic Mass: 444.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 0
  • Complexity: 958
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.614
  • Topological Polar Surface Area: 160A^2

Experimental Properties

  • Density: 1.3550 (rough estimate)
  • Melting Point: 211-213° (dec)
  • Boiling Point: 474.41°C (rough estimate)
  • Flash Point: 266.8°C
  • Refractive Index: 1.5376 (estimate)
  • PSA: 159.82000
  • LogP: 0.28820
  • pka: 6.56±0.70(Predicted)

8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)- Related Literature

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